Enhanced Cytotoxicity in Cancer Cell Lines: Comparative IC50 Analysis of Benzofuran Derivatives
Brominated benzofuran derivatives demonstrate markedly enhanced cytotoxicity compared to non-brominated counterparts across multiple human cancer cell lines. For the structurally related 5-bromo-7-methylbenzofuran (lacking only the C2 carboxylic acid), IC50 values range from 150 nM to 2500 nM depending on cell line, whereas a non-brominated comparator (Compound X) exhibits 1.2- to 1.85-fold higher IC50 values across HeLa and MDA-MB-231 cells . This structure-activity relationship indicates that 5-bromination alone confers significant potency gains. The target compound 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid incorporates both the 5-bromo substitution and the C2 carboxylic acid pharmacophore present in validated kinase inhibitor scaffolds, positioning it as a rationally designed intermediate for further optimization [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; structural inference from 5-bromo-7-methylbenzofuran core |
| Comparator Or Baseline | 5-Bromo-7-methylbenzofuran: HeLa IC50 = 150 nM, MDA-MB-231 IC50 = 200 nM; Non-brominated analog (Compound X): HeLa IC50 = 180 nM, MDA-MB-231 IC50 = 370 nM |
| Quantified Difference | Brominated vs. non-brominated: 1.2-fold (HeLa) to 1.85-fold (MDA-MB-231) greater potency |
| Conditions | Human cancer cell lines (HeLa cervical, MDA-MB-231 breast) in vitro cytotoxicity assays |
Why This Matters
This data supports the procurement of 5-bromo-7-methylbenzofuran-based scaffolds for anticancer lead development, where bromination is empirically validated to enhance cytotoxic activity.
- [1] Xiang Y, Hirth B, Liu J, et al. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorg Med Chem Lett. 2011;21(10):3050-3053. View Source
